molecular formula C13H11ClN2O2 B14125471 N-benzyl-2-chloro-5-nitroaniline

N-benzyl-2-chloro-5-nitroaniline

Cat. No.: B14125471
M. Wt: 262.69 g/mol
InChI Key: HICXTYNFKLCPST-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5-nitroaniline is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a benzyl group, a chlorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 5-position.

    Benzylation: The intermediate product is then subjected to benzylation, where a benzyl group is introduced at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Reduction: The major product of the reduction reaction is N-benzyl-2-chloro-5-aminoaniline.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

N-benzyl-2-chloro-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-nitroaniline depends on its specific application. For instance, if used as a precursor in drug synthesis, its mechanism would involve the interaction with specific molecular targets and pathways relevant to the therapeutic effect of the final drug product.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4,5-dichloro-2-nitroaniline
  • 2-chloro-N-methyl-4-nitroaniline
  • 5-chloro-N,N-dibenzyl-2-methoxy-4-nitroaniline

Uniqueness

N-benzyl-2-chloro-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-benzyl-2-chloro-5-nitroaniline

InChI

InChI=1S/C13H11ClN2O2/c14-12-7-6-11(16(17)18)8-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

HICXTYNFKLCPST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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